Cas no 1804702-10-0 (4-Bromo-2-(difluoromethyl)pyridine-3-methanol)

4-Bromo-2-(difluoromethyl)pyridine-3-methanol Chemical and Physical Properties
Names and Identifiers
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- 4-Bromo-2-(difluoromethyl)pyridine-3-methanol
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- Inchi: 1S/C7H6BrF2NO/c8-5-1-2-11-6(7(9)10)4(5)3-12/h1-2,7,12H,3H2
- InChI Key: HRHNEAZYPFNENX-UHFFFAOYSA-N
- SMILES: BrC1C=CN=C(C(F)F)C=1CO
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 147
- XLogP3: 1.3
- Topological Polar Surface Area: 33.1
4-Bromo-2-(difluoromethyl)pyridine-3-methanol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029077558-250mg |
4-Bromo-2-(difluoromethyl)pyridine-3-methanol |
1804702-10-0 | 97% | 250mg |
$494.40 | 2022-04-01 | |
Alichem | A029077558-500mg |
4-Bromo-2-(difluoromethyl)pyridine-3-methanol |
1804702-10-0 | 97% | 500mg |
$863.90 | 2022-04-01 | |
Alichem | A029077558-1g |
4-Bromo-2-(difluoromethyl)pyridine-3-methanol |
1804702-10-0 | 97% | 1g |
$1,549.60 | 2022-04-01 |
4-Bromo-2-(difluoromethyl)pyridine-3-methanol Related Literature
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Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551
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S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
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Shane O'Sullivan,Eva Alvarez de Eulate,Yiu Hang Yuen,Erik Helmerhorst,Damien W. M. Arrigan Analyst, 2013,138, 6192-6196
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Bipin Kumar Gupta,Garima Kedawat,Kanika,Sajna Antony Vithayathil,Rimli Lahon,V. N. Singh,Abhay D. Deshmukh,Tharangattu N. Narayanan,Nidhi Singh,Sarika Gupta RSC Adv., 2017,7, 41486-41494
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Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
Additional information on 4-Bromo-2-(difluoromethyl)pyridine-3-methanol
Comprehensive Overview of 4-Bromo-2-(difluoromethyl)pyridine-3-methanol (CAS No. 1804702-10-0)
In the realm of organic chemistry and pharmaceutical intermediates, 4-Bromo-2-(difluoromethyl)pyridine-3-methanol (CAS No. 1804702-10-0) has garnered significant attention due to its unique structural properties and versatile applications. This compound, characterized by its pyridine core, bromine substitution, and difluoromethyl group, serves as a pivotal building block in synthetic chemistry. Researchers and industry professionals often seek information on its synthesis methods, reactivity, and potential uses in drug discovery and agrochemical development.
The growing interest in fluorinated compounds and heterocyclic derivatives has propelled the demand for specialized intermediates like 4-Bromo-2-(difluoromethyl)pyridine-3-methanol. Fluorine incorporation, a hot topic in modern chemistry, enhances molecular stability, bioavailability, and metabolic resistance, making this compound a valuable candidate for medicinal chemistry applications. Recent trends in AI-driven drug design and high-throughput screening have further highlighted the importance of such structurally diverse intermediates.
From a synthetic perspective, the bromo substituent at the 4-position of the pyridine ring offers a reactive site for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. Meanwhile, the difluoromethyl group introduces electron-withdrawing effects, influencing the compound's electronic properties and reactivity patterns. These features align with current research trends focusing on tailored molecular architectures for targeted applications.
In the context of green chemistry and sustainable synthesis, researchers are exploring eco-friendly protocols to produce 4-Bromo-2-(difluoromethyl)pyridine-3-methanol. Solvent-free reactions, catalytic methods, and microwave-assisted synthesis are among the innovative approaches being investigated. Such advancements address the increasing demand for cost-effective and environmentally benign chemical processes, a priority for industries worldwide.
The compound's potential extends to material science, where its heterocyclic framework could contribute to the development of organic semiconductors or ligands for catalysis. As the scientific community continues to explore multi-functional intermediates, 4-Bromo-2-(difluoromethyl)pyridine-3-methanol stands out as a promising candidate for interdisciplinary applications. Its relevance to life sciences and industrial chemistry ensures its place in ongoing research and innovation.
For those seeking detailed spectroscopic data or analytical characterization of this compound, advanced techniques such as NMR, HPLC, and mass spectrometry are typically employed. These methods are critical for quality control and verification, especially in GMP-compliant production environments. The compound's stability under various conditions and compatibility with common reagents are also frequently studied topics in academic and industrial settings.
In summary, 4-Bromo-2-(difluoromethyl)pyridine-3-methanol (CAS No. 1804702-10-0) represents a compelling example of how functionalized pyridines can bridge the gap between fundamental research and practical applications. Its synthesis, properties, and potential uses resonate with contemporary themes in chemistry, including molecular diversity, sustainability, and interdisciplinary innovation. As the field evolves, this compound is likely to remain a subject of interest for scientists and engineers alike.
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